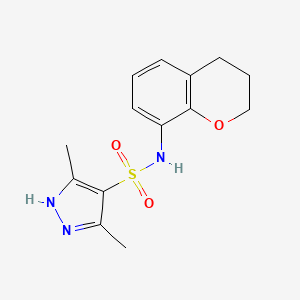
4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
The potential applications of 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one are vast and varied. It has been extensively studied for its anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related diseases. Additionally, it has been shown to exhibit anticonvulsant and anxiolytic effects, which could be useful in the treatment of epilepsy and anxiety disorders.
Mécanisme D'action
The mechanism of action of 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. This modulation results in the observed effects on pain, inflammation, and anxiety.
Biochemical and physiological effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. It has also been shown to reduce the activity of certain enzymes involved in pain signaling, resulting in its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one is its high degree of purity and stability, making it a reliable compound for laboratory experiments. However, its limited solubility in water can make it challenging to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental conditions.
Orientations Futures
There are several future directions for research on 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in clinical settings.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its anti-inflammatory, analgesic, anticonvulsant, and anxiolytic effects make it a promising candidate for the treatment of several diseases. However, further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 4-(1-Methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one involves the reaction of 1-methylsulfonylpiperidine-4-carboxylic acid with 3-(propan-2-yl)piperazine-2,5-dione in the presence of a coupling reagent. The reaction yields the target compound with a high degree of purity and yield.
Propriétés
IUPAC Name |
4-(1-methylsulfonylpiperidine-4-carbonyl)-3-propan-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4S/c1-10(2)12-13(18)15-6-9-17(12)14(19)11-4-7-16(8-5-11)22(3,20)21/h10-12H,4-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFYSFKFLATRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)
![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)
![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)